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Compound of Interest

Compound Name: 5-Fluorobenzo[d]thiazole

Cat. No.: B161262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of

5-Fluorobenzo[d]thiazole (CAS No. 1644-85-5), a heterocyclic organic compound. Given the

prominence of the benzothiazole scaffold in medicinal chemistry, understanding these

fundamental characteristics is critical for its application in research and drug development.[1][2]

This guide consolidates available data, presents detailed experimental protocols for property

determination, and visualizes relevant workflows and biological pathways.

Core Physicochemical Data
5-Fluorobenzo[d]thiazole is a fluorinated benzothiazole derivative. Its key identifying and

physicochemical properties, based on available experimental and predicted data, are

summarized below.

Table 1: General and Physicochemical Properties of 5-Fluorobenzo[d]thiazole
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Property Value Source

Identifier Information

CAS Number 1644-85-5 [3][4]

Molecular Formula C₇H₄FNS [3][4]

Molecular Weight 153.18 g/mol [3][4]

Appearance Light yellow to orange Solid [4]

Physicochemical Data

Boiling Point 232.2 ± 13.0 °C (Predicted) [4]

Density 1.386 ± 0.06 g/cm³ (Predicted) [4]

pKa 0.72 ± 0.10 (Predicted) [4]

LogP 2.4354 [3]

Topological and Molecular

Descriptors

Topological Polar Surface Area

(TPSA)
12.89 Å² [3]

Hydrogen Bond Acceptors 2 [3]

Hydrogen Bond Donors 0 [3]

Rotatable Bonds 0 [3]

Storage and Handling

Recommended Storage
Store at room temperature or

2-8°C
[3][4]

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 5-
Fluorobenzo[d]thiazole are not readily available in the public domain. However, its synthesis

can be extrapolated from general methods for related benzothiazoles.[1] More critical for its
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application are standardized methods to determine its physicochemical properties, such as

solubility, and to verify its purity.

The shake-flask method is the gold standard for determining the thermodynamic solubility of a

compound in a given solvent.[5] This protocol is adapted for the analysis of 5-
Fluorobenzo[d]thiazole.

Objective: To determine the equilibrium solubility of 5-Fluorobenzo[d]thiazole in various

pharmaceutically relevant solvents (e.g., DMSO, ethanol, phosphate-buffered saline).

Materials:

5-Fluorobenzo[d]thiazole (solid, ≥98% purity)[3]

Selected solvents (analytical grade)

Glass vials with screw caps

Orbital shaker with temperature control

Centrifuge

Syringe filters (e.g., 0.22 µm PTFE)

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Volumetric flasks and pipettes

Methodology:

Preparation: Add an excess amount of solid 5-Fluorobenzo[d]thiazole to a glass vial,

ensuring that a solid phase will remain after equilibrium is reached.

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration (typically 24-48

hours) to ensure equilibrium is achieved.
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Phase Separation: After equilibration, let the vials stand to allow the excess solid to

sediment. For poorly sedimenting solids, centrifugation (e.g., 15 minutes at 10,000 x g) may

be required.

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid

microparticles.

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the

concentration of 5-Fluorobenzo[d]thiazole using a pre-validated HPLC method. A

calibration curve prepared with known concentrations of the compound is required for

accurate quantification.

Calculation: The solubility is reported as the measured concentration in the saturated

solution (e.g., in µg/mL or mM).
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Workflow for Shake-Flask Solubility Determination

Preparation
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Result
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to a vial

Add selected organic solvent
(e.g., DMSO, Ethanol)

Seal vial and shake at a
constant temperature (e.g., 25°C)

for 24-48 hours to reach equilibrium

Allow solid to settle

Extract aliquot of the supernatant

Filter the aliquot (e.g., 0.22 µm PTFE filter)

Dilute the filtrate with a suitable solvent

Analyze concentration via HPLC-UV
or other quantitative method

Calculate Solubility
(e.g., in mg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical techniques such as NMR, HPLC, and LC-MS are essential for confirming the identity

and purity of 5-Fluorobenzo[d]thiazole.[6] The following is a general HPLC protocol for purity
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analysis.

Objective: To determine the purity of a 5-Fluorobenzo[d]thiazole sample.

Instrumentation:

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

UV-Vis detector

Autosampler and column oven

Methodology:

Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, A and B. For

example, A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

Sample Preparation: Dissolve a small, accurately weighed amount of 5-
Fluorobenzo[d]thiazole in a suitable solvent (e.g., acetonitrile) to a final concentration of

approximately 1 mg/mL.

Chromatographic Conditions:

Column Temperature: 30°C

Flow Rate: 1.0 mL/min

Injection Volume: 5 µL

Detection Wavelength: Scan for optimal absorbance, typically around 254 nm.

Gradient Elution: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B;

25-26 min, 90% to 10% B; 26-30 min, 10% B.

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by

dividing the area of the main peak (corresponding to 5-Fluorobenzo[d]thiazole) by the total

area of all peaks and express the result as a percentage.
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Biological Context and Signaling Pathways
Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal

chemistry, exhibiting a wide range of pharmacological activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[1][2] The specific biological targets and

signaling pathways for 5-Fluorobenzo[d]thiazole are not well-documented. However,

structurally similar fluorinated benzothiazoles are known to interact with pathways like the Aryl

Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cellular metabolism and

response to xenobiotics.[7]
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Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
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Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The physicochemical properties detailed in this guide are fundamental to predicting and

understanding a compound's behavior in biological systems. Properties like LogP (lipophilicity)
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and solubility directly influence a compound's ability to cross cell membranes (absorption), its

distribution throughout the body, and its overall pharmacokinetic profile.

Role of Physicochemical Properties in Early Drug Development
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Caption: Role of Physicochemical Properties in Early Drug Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
5-Fluorobenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161262#physicochemical-properties-of-5-
fluorobenzo-d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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